N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

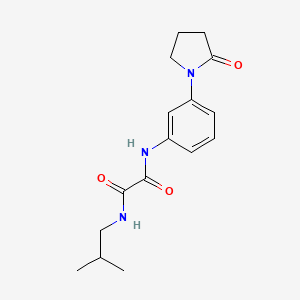

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalyl core (C₂O₂N₂) with two amide linkages. The molecule features:

- 3-(2-oxopyrrolidin-1-yl)phenyl group (N2-substituent): An aromatic ring substituted with a pyrrolidinone moiety, a five-membered lactam ring. This group introduces hydrogen-bonding capabilities and conformational rigidity.

Properties

IUPAC Name |

N-(2-methylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11(2)10-17-15(21)16(22)18-12-5-3-6-13(9-12)19-8-4-7-14(19)20/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZRNJKWDHGVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the reaction of isobutylamine with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (benzene fused with a five-membered dicarboximide ring).

- Key Substituents : Chlorine atom at the 3-position and a phenyl group at the N-position.

- Comparison: Property N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide 3-Chloro-N-phenyl-phthalimide Core Flexibility Flexible oxalamide backbone Rigid aromatic phthalimide Hydrogen Bonding High (amide and pyrrolidinone groups) Moderate (imide carbonyls) Lipophilicity Enhanced by isobutyl group Moderate (chlorine increases polarity) Applications Hypothesized in drug design Polymer synthesis (monomer)

Phthalimides like 3-chloro-N-phenyl-phthalimide are widely used as monomers for polyimides due to their thermal stability and rigidity . In contrast, the oxalamide derivative’s flexibility and hydrogen-bonding capacity may favor biomolecular interactions.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Structure : Pyrazole (a five-membered heterocycle with two adjacent nitrogen atoms).

- Key Substituents : 3-Chlorophenylsulfanyl, trifluoromethyl, and aldehyde groups.

- Comparison: Property this compound 5-(3-Chlorophenylsulfanyl)-... Electron Effects Electron-withdrawing amides and pyrrolidinone Strong electron-withdrawing CF₃ and sulfanyl Solubility Moderate (polar amides vs. lipophilic isobutyl) Low (CF₃ and aromatic groups) Bioactivity Potential Likely targets enzymes (e.g., proteases) Agrochemical/herbicide applications

The pyrazole derivative’s trifluoromethyl and sulfanyl groups enhance its stability and electronegativity, making it suitable for agrochemicals. The oxalamide compound’s amide groups may favor interactions with biological targets.

General Oxalamide Derivatives

Compared to simpler oxalamides (e.g., N,N'-diphenyloxalamide):

- The pyrrolidinone substituent adds a secondary hydrogen-bond donor/acceptor site, which could enhance binding specificity in drug design.

Research Implications and Limitations

- Structural Insights : The provided evidence lacks direct data on the target compound’s synthesis, stability, or bioactivity. Comparisons are inferred from structural analogs.

- Key Knowledge Gaps: Experimental data on the compound’s thermal stability (relevant for polymer applications). Pharmacokinetic studies to validate hypothesized drug-likeness.

Biological Activity

N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Compound Overview

- Molecular Formula : C16H21N3O3

- Molecular Weight : 303.362 g/mol

- CAS Number : 941890-50-2

Synthesis

The synthesis of this compound typically involves the reaction of isobutylamine with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors, which modulate their activity and lead to various biological effects. The precise pathways depend on the target and application, indicating a multifaceted role in biochemical processes.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative activity against cancer cell lines. For instance, derivatives of oxadiazole have shown cytotoxicity towards human tumor cell lines like HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The compound's structural similarities may suggest potential efficacy against similar targets .

Enzyme Inhibition

Studies on related compounds highlight their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. The inhibition of this enzyme can lead to cytotoxic effects in cancer cells, making it a target for anticancer drug development .

Case Studies

-

Anticonvulsant Activity : A study on oxadiazole derivatives demonstrated significant anticonvulsant effects in animal models. Compounds were tested against pentylenetetrazole-induced seizures, showing potential as benzodiazepine receptor agonists .

Compound Dose (mg/kg) Lethality (%) Compound A 100 30 Compound B 200 10 Control 100 80 - Cytotoxicity Assay : The MTT assay was employed to evaluate the cytotoxic effects of this compound against various cancer cell lines, indicating a dose-dependent response .

Comparative Analysis

This compound can be compared with other similar compounds:

| Compound Type | Biological Activity |

|---|---|

| Pyrrolidine Derivatives | Anticancer properties |

| Oxalamide Derivatives | Enzyme inhibition potential |

The unique combination of functional groups in this compound enhances its distinct chemical and biological properties compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.